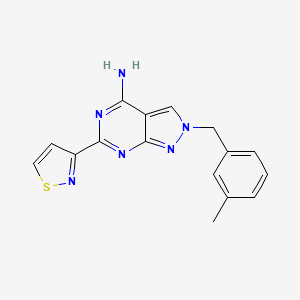

Adenosine receptor antagonist 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N6S |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-[(3-methylphenyl)methyl]-6-(1,2-thiazol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C16H14N6S/c1-10-3-2-4-11(7-10)8-22-9-12-14(17)18-16(19-15(12)20-22)13-5-6-23-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |

InChI Key |

XCADTDINRZIVIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NC(=NC3=N2)C4=NSC=C4)N |

Origin of Product |

United States |

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel A3 Adenosine Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The A3 Adenosine (B11128) Receptor as a Therapeutic Target

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a promising therapeutic target for a multitude of pathologies.[1][2] Unlike the other adenosine receptor subtypes (A1, A2A, and A2B), the A3AR exhibits considerable species differences in its amino acid sequence, which presents challenges and opportunities in drug development.[3] Activation of the A3AR is implicated in both physiological and pathophysiological processes, including inflammation, cancer, cardiac ischemia, glaucoma, and asthma.[2][4][5] Consequently, the development of potent and selective A3AR antagonists is a key area of research, with the potential to yield novel treatments for these conditions.[3][6] These antagonists could serve as anti-inflammatory, anti-asthmatic, and neuroprotective agents.[3] This guide provides an in-depth overview of the discovery, synthesis, and characterization of novel A3AR antagonists.

A3 Adenosine Receptor Signaling Pathways

The A3AR couples to inhibitory G proteins (Gi/o) and Gq proteins, leading to the modulation of several intracellular signaling cascades.[7][8][9] Upon agonist binding, the primary Gi-mediated pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] Additionally, A3AR activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, and activate phospholipase C (PLC) and D (PLD).[3][7] These pathways collectively influence cellular processes such as cell proliferation, apoptosis, and inflammatory responses.[1][10]

Discovery of Novel A3AR Antagonists: Key Chemical Scaffolds

The search for selective A3AR antagonists has led to the exploration of a wide array of chemical structures, broadly categorized into nucleoside and non-nucleoside derivatives.

3.1. Nucleoside-Based Antagonists Modifications of the adenosine scaffold have yielded potent antagonists. Key structural changes involve substitutions at the N6 and C2 positions of the adenine (B156593) ring and alterations to the ribose moiety.[4][11] For instance, converting selective A3AR agonists into antagonists has been achieved by adding a second N-methyl group to the 5'-uronamide position, which removes the hydrogen bond donor capability thought to be essential for receptor activation.[12] Truncated 4'-thioadenosine derivatives have also been developed as a template for potent and selective A3AR antagonists.[13]

3.2. Non-Nucleoside Heterocyclic Antagonists A diverse range of heterocyclic systems has proven to be a rich source of potent and selective A3AR antagonists.[4] These include:

-

Thiazoles and Thiadiazoles: Derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as highly potent human and rat A3AR antagonists, showing promise as anti-inflammatory and anti-asthmatic drugs.[6][14]

-

Quinolines and Quinoxalines: Compounds like 2-aryl-1,2,4-triazolo[4,3-α]quinoxalines have been synthesized as potent and selective hA3AR antagonists.[3]

-

Pyrazolotriazolopyrimidines: This class includes highly potent antagonists, some of which have been developed into radioligands for receptor characterization.[4][15]

-

Dihydropyridines and Flavonoids: These classes have also yielded compounds with competitive antagonistic activity at the A3AR.[16]

-

Chromones: The chromone (B188151) carboxamide scaffold has been identified as a novel class of A3AR ligands.[17]

Data on Key A3AR Antagonists

The following tables summarize the binding affinities of representative A3AR antagonists from different chemical classes.

Table 1: Nucleoside-Based A3AR Antagonists

| Compound ID | N⁶-Substituent | 2-Position | 5'-Modification | hA₃AR Kᵢ (nM) | Reference |

| 9f | 3-Iodobenzylamine | H | 4'-Seleno-N,N-dimethyluronamide | 22.7 | [12] |

| N/A | 3-Chlorobenzyl | Cl | Truncated 4'-Thioadenosine | 1.66 | [13] |

| N/A | 3-Chlorobenzyl | H | Truncated 4'-Thioadenosine | 1.5 | [13] |

Table 2: Non-Nucleoside (Heterocyclic) A3AR Antagonists

| Compound ID | Scaffold Class | hA₃AR Kᵢ (nM) / Kₑ (nM) | Selectivity Notes | Reference |

| MRS1220 | Triazoloquinazoline | 0.35 (Kₑ) | Highly selective vs A1 | [16][18] |

| 7af | 4-Phenyl-5-pyridyl-1,3-thiazole | Potent (specific Kᵢ not stated) | Potent at human and rat A3AR | [6] |

| 18 | Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine | 4.9 | High affinity and selectivity | [19] |

| 19 | Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine | 1.3 | High affinity and selectivity | [19] |

| MRS1191 | 1,4-Dihydropyridine | 92 (Kₑ) | Selective vs A1 | [16] |

| 10b | Pyrazolo[3,4-d]pyridazine | 55 | Dual A1/A3 antagonist | [8] |

Experimental Protocols for A3AR Antagonist Characterization

Standardized assays are crucial for determining the affinity, potency, and selectivity of novel compounds.

5.1. Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the A3AR by assessing its ability to displace a specific high-affinity radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled antagonist.

-

Materials:

-

Cell membranes from CHO or HEK-293 cells stably expressing the human A3AR.[20][21]

-

Radioligand: Typically [¹²⁵I]I-AB-MECA or another suitable A3AR-selective radioligand.[16][21]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

Test compounds (unlabeled antagonists) at various concentrations.

-

Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA).[21]

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from A3AR-expressing cells. Protein concentration should be determined (e.g., 20-25 µg protein/tube).[21]

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (e.g., 0.34 nM [¹²⁵I]I-AB-MECA), and varying concentrations of the test antagonist.[21]

-

For total binding, omit the antagonist. For non-specific binding, add a saturating concentration of an unlabeled ligand.

-

Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[21]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

5.2. cAMP Functional Assay

This assay measures the functional consequence of receptor binding, specifically the antagonist's ability to block the agonist-induced inhibition of cAMP production.[2][22]

-

Objective: To determine the functional potency (Kₑ or pA₂) of an antagonist and confirm its mechanism of action.

-

Materials:

-

Whole cells expressing the A3AR (e.g., Flp-In CHO cells).[2]

-

Assay medium (e.g., DMEM or HBSS).

-

Phosphodiesterase (PDE) inhibitor: e.g., IBMX (500 µM) or Ro 20-1724 (100 µM), to prevent cAMP degradation.[23]

-

Adenylyl cyclase stimulator: Forskolin (B1673556) (e.g., 10 µM).[2]

-

Test compounds (antagonists).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[24][25]

-

-

Procedure (Antagonist Mode):

-

Culture A3AR-expressing cells in 96-well or 384-well plates.

-

Wash the cells and replace the medium with assay buffer containing a PDE inhibitor.

-

Add varying concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes.[23]

-

Add a fixed concentration of an A3AR agonist (typically the EC₈₀ concentration) to all wells (except controls) along with forskolin to stimulate cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

The antagonist's effect is observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP levels.

-

Plot the cAMP levels against the log concentration of the antagonist to determine its IC₅₀.

-

For a more detailed characterization of competitive antagonism, perform a Schild analysis.[2][22] This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The analysis yields a pA₂ value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A Schild plot slope of 1 is indicative of competitive antagonism.[8]

-

Visualizing the Drug Discovery and Development Workflow

The process of discovering and developing A3AR antagonists follows a logical progression from initial screening to lead optimization and preclinical testing.

Conclusion and Future Directions

The discovery of novel A3AR antagonists has progressed significantly, with a variety of potent and selective chemical scaffolds now identified.[4] While several compounds have advanced to preclinical testing, the journey to clinical application continues.[4] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel chemical space, and further elucidating the complex, sometimes contradictory, roles of the A3AR in different disease states.[2] The development of species-general antagonists will also be crucial for translating findings from rodent models to human clinical trials.[14] Ultimately, A3AR antagonists represent a promising class of therapeutics with the potential to address unmet medical needs in inflammation, oncology, and beyond.

References

- 1. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of hypermodified adenosine derivatives as selective adenosine A3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of truncated 4'-thioadenosine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benthamscience.com [benthamscience.com]

- 16. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel A3 adenosine receptor ligands based on chromone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New strategies for the synthesis of A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. researchgate.net [researchgate.net]

Structure-Activity Relationship of Adenosine A3 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of adenosine (B11128) A3 receptor (A3AR) antagonists. The A3AR, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1][2] The development of potent and selective A3AR antagonists is a key objective in medicinal chemistry, and understanding the SAR of different chemical scaffolds is crucial for the rational design of new therapeutic agents.

Adenosine A3 Receptor Signaling Pathways

The A3AR is primarily coupled to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] However, it can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5][6] Furthermore, A3AR activation can modulate the mitogen-activated protein kinase (MAPK) pathway.[5] G protein-independent signaling involving RhoA and phospholipase D (PLD) has also been reported.[5][6]

Caption: Adenosine A3 Receptor Signaling Pathways.

Key Chemical Scaffolds and Structure-Activity Relationships

A diverse range of heterocyclic systems have been identified as potent and selective A3AR antagonists.[1] Significant species differences, particularly between human and rodent A3ARs, present a challenge in drug development.[2] The following sections summarize the SAR of prominent antagonist scaffolds.

Thiazole (B1198619) Derivatives

Thiazole-based compounds are a well-explored class of A3AR antagonists. The general structure often features substitutions at the 2, 4, and 5-positions of the thiazole ring.

A notable series, N-(4-aryl-5-(pyridin-4-yl)thiazol-2-yl)nicotinamides, has been investigated for its cross-species activity.[7] The SAR suggests that the pyridin-4-yl group at the 5-position and an aryl group at the 4-position are crucial for high affinity.

| Compound | R (Position 3 of Nicotinamide) | Human A3AR Ki (nM) | Mouse A3AR Ki (nM) | Rat A3AR Ki (nM) | Selectivity (A1/A3, A2A/A3) | Reference |

| 9 (DPTN) | H | 0.55 | 3.74 | 2.80 | >20-fold | [7][8] |

| 16d | I | - | - | - | Potent and selective in human and mouse | [7] |

Table 1: SAR of N-(4-aryl-5-(pyridin-4-yl)thiazol-2-yl)nicotinamide Analogs.[7][8]

Pyrimidine Derivatives

The N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has yielded potent and selective A3AR antagonists. SAR studies have focused on the substitution patterns of the aryl rings. Methoxyaryl substitutions have been shown to significantly modulate the antagonistic profile.[9]

| Compound | Substitution Pattern | Human A3AR Ki (nM) | Selectivity vs A1, A2A, A2B | Reference |

| Analog 1 | 2,6-bis(4-methoxyphenyl) | < 20 | > 100-fold | [9] |

| Analog 2 | 2-(3,4-dimethoxyphenyl)-6-phenyl | < 20 | > 100-fold | [9] |

| Analog 3 | 2-(2,5-dimethoxyphenyl)-6-phenyl | < 20 | > 100-fold | [9] |

Table 2: SAR of N-(2,6-diarylpyrimidin-4-yl)acetamide Analogs with Methoxyaryl Substitutions.[9]

Purine (B94841) and Purine-like Scaffolds

While adenosine itself is the endogenous agonist, modifications of the purine scaffold can lead to potent antagonists. This includes various triazoloquinoxalines, pyrazolotriazolopyrimidines, and other fused heterocyclic systems.[1]

The pyrazolo[3,4-d]pyridazine scaffold has been identified as a novel source of A1/A3 dual antagonists.[3][10]

| Compound | Scaffold | Human A1AR Ki (nM) | Human A3AR Ki (nM) | Reference |

| 10b | 7-benzylamino-1-methyl-3-phenyl-pyrazolo[3,4-d]pyridazine | 21 | 55 | [3] |

Table 3: Affinity of a Pyrazolo[3,4-d]pyridazine Analog.[3]

Nucleoside Derivatives

Interestingly, modifications to the ribose moiety of adenosine-like structures can convert agonists into antagonists.[2] Truncated nucleosides, where the ribose is altered or replaced, have been shown to exhibit pure A3AR antagonism with high, species-independent affinity.[11] For instance, replacing the ribose with a bicyclo[3.1.0]hexane ring system has led to highly potent and selective A3AR antagonists.[12]

| Compound | N6-Substituent | Human A3AR Ki (nM) | Functional Activity | Reference |

| 33b | 3-Iodobenzyl | 0.7 - 1.4 | Antagonist (KB = 8.9 nM) | [12] |

| 34b | 3-Chlorobenzyl | 0.7 - 1.4 | Antagonist | [12] |

| 35b | 3-Bromobenzyl | 0.7 - 1.4 | Antagonist | [12] |

Table 4: SAR of Bicyclo[3.1.0]hexane-based Nucleoside Analogs.[12]

Experimental Protocols

The determination of antagonist affinity and potency is critical for SAR studies. Radioligand binding assays and functional assays, such as cAMP accumulation assays, are standard methodologies.

Radioligand Binding Assay Protocol

This protocol provides a generalized method for determining the binding affinity of an antagonist for the A3AR.

Objective: To determine the dissociation constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the A3AR.

Materials:

-

Cell membranes from a cell line stably expressing the human A3AR (e.g., HEK-293 or CHO cells).[13]

-

Radioligand: e.g., [³H]MRS7799 (antagonist) or [¹²⁵I]-I-AB-MECA (agonist).[7][13]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[13]

-

Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 100 µM NECA).[13]

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Caption: Workflow for a Radioligand Binding Assay.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the A3AR. Homogenize the cells in an ice-cold buffer and centrifuge to isolate the cell membrane fraction.[13]

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and experimental wells (membranes + radioligand + varying concentrations of test compound).

-

Incubation: Incubate the plates at a specified temperature (e.g., 10°C) for a sufficient time to reach equilibrium (e.g., 240 minutes).[13]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[13]

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay Protocol

This protocol measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50 or KB) of an antagonist by measuring its ability to reverse the agonist-mediated inhibition of adenylyl cyclase.

Materials:

-

A cell line expressing the human A3AR (e.g., CHO-K1).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

A3AR agonist (e.g., NECA or Cl-IB-MECA).[14]

-

Test antagonists.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[15]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

-

Agonist Stimulation: Add a fixed concentration of an A3AR agonist (e.g., the EC80 concentration) in the presence of an adenylyl cyclase stimulator like forskolin.

-

Incubation: Incubate for a specified time to allow for cAMP modulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist that reverses 50% of the agonist's effect.

-

The antagonist's equilibrium dissociation constant (KB) can be calculated using the Schild equation for competitive antagonists.[16]

-

Conclusion and Future Directions

The SAR for adenosine A3 receptor antagonists is well-developed for several chemical classes, including thiazoles, pyrimidines, and various purine-like heterocycles. Key insights reveal that specific substitutions on these core scaffolds are critical for achieving high affinity and selectivity. The conversion of nucleoside agonists to antagonists through modification of the ribose moiety represents a particularly interesting strategy.[2]

Despite significant progress, challenges remain. The pronounced species differences in A3AR pharmacology complicate the translation of preclinical data from animal models to humans.[2] Future research will likely focus on the discovery of novel scaffolds with improved cross-species activity and the development of antagonists with optimized pharmacokinetic properties suitable for clinical use. The continued application of structural biology and computational modeling will undoubtedly accelerate the rational design of the next generation of A3AR antagonists for a variety of therapeutic applications.[16][17]

References

- 1. Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective and potent adenosine A3 receptor antagonists by methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pharmacological profile of selective A3 adenosine receptor antagonists

An In-depth Technical Guide to the Pharmacological Profile of Selective A3 Adenosine (B11128) Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological properties of selective antagonists for the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of pathologies, including inflammatory diseases like asthma and rheumatoid arthritis, glaucoma, and certain types of cancer.[1][2] The development of selective A3AR antagonists is crucial for elucidating the receptor's physiological roles and for advancing new therapeutic strategies. However, a significant challenge in this field is the notable interspecies differences in antagonist affinity, which complicates the translation of preclinical findings from rodent models to human applications.[1][3]

A3 Adenosine Receptor Signaling Pathways

The A3AR primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6] This is the most commonly assessed pathway in functional assays for A3AR antagonists. Beyond cAMP modulation, A3AR activation triggers several other important signaling cascades. Depending on the cell type, the receptor can also couple to Gαq proteins, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[7]

Furthermore, A3AR signaling influences the mitogen-activated protein kinase (MAPK) pathways, including the activation of ERK1/2 and p38.[4][7] The receptor also modulates the pro-survival PI3K/Akt pathway.[4][8] Selective A3AR antagonists act by blocking the binding of endogenous adenosine or synthetic agonists, thereby preventing the initiation of these downstream signaling events.

Quantitative Pharmacological Data

The pharmacological characterization of A3AR antagonists relies on quantitative measurements of their binding affinity (Ki) and functional potency (e.g., pA2, IC50). The following tables summarize these parameters for several key selective A3AR antagonists across different species, highlighting the significant species-dependent variations.

Table 1: Binding Affinities (Ki, nM) of Selective A3AR Antagonists at Human Adenosine Receptors

| Compound | A3 (nM) | A1 (nM) | A2A (nM) | A2B (nM) | A3 Selectivity vs A1/A2A/A2B | Reference |

| DPTN | 1.65 | 162 | 121 | 230 | 98x / 73x / 139x | [9] |

| MRS1220 | 1.7 - 3.24 | >1000 | >1000 | >1000 | Highly Selective | [3][10] |

| MRS1523 | 43.9 | >1000 | >1000 | >1000 | Highly Selective | [3][9] |

| MRE3008F20 | ~1.13 | >1000 | >1000 | >1000 | Highly Selective | [3] |

| PSB-11 | ~3.51 | >1000 | >1000 | >1000 | Highly Selective | [3] |

| VUF5574 | >10000 | - | - | - | Inactive at human A3AR | [9] |

| K18 | < 1000 | - | - | - | Specific for A3AR | [2] |

Data presented as Ki values in nM. Selectivity is calculated as a ratio of Ki values (Ki(Other Subtype) / Ki(A3)).

Table 2: Interspecies Comparison of Binding Affinities (Ki, nM) for A3AR Antagonists

| Compound | Human A3 | Mouse A3 | Rat A3 | Reference |

| DPTN | 1.65 | 9.61 | 8.53 | [3][9] |

| MRS1523 | 43.9 | 349 | 216 | [9] |

| MRS1191 | 92 | >10000 (incomplete) | ~2600 (28-fold selective vs A1) | [9][10] |

| MRS1334 | ~6.49 | >10000 (incomplete) | >10000 | [3][9] |

| MRS1220 | 1.7 | >10000 | >10000 | [9] |

| MRE3008F20 | ~1.13 | >10000 | >10000 | [3][9] |

| PSB-11 | ~3.51 | 6360 | >10000 | [3][9] |

This table clearly illustrates that many potent human A3AR antagonists (e.g., MRS1220, MRE3008F20) are largely inactive in rodents. DPTN and MRS1523 are notable exceptions, showing utility across these species.[9][11]

Experimental Protocols

The characterization of selective A3AR antagonists involves a standardized set of in vitro assays to determine their affinity, potency, and mechanism of action.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for the receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a competing antagonist.

-

Materials:

-

Cell Membranes: Typically from HEK-293 or CHO cells stably expressing the recombinant human, rat, or mouse A3AR.[10] Membranes for other adenosine receptor subtypes (A1, A2A, A2B) are used for selectivity profiling.

-

Radioligand: Commonly, an A3AR agonist radioligand like [¹²⁵I]I-AB-MECA is used.[9][10][12] For other subtypes, selective antagonist radioligands like [³H]DPCPX (A1) and [³H]ZM241385 (A2A) are employed.[9]

-

Assay Buffer: Typically 50 mM Tris-HCl buffer containing MgCl₂, EDTA, and adenosine deaminase (to remove endogenous adenosine).[10]

-

Test Compounds: Antagonists of interest dissolved in DMSO.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled antagonist.

-

Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.[10]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to reduce non-specific binding.

-

The amount of radioactivity trapped on the filters is quantified using a gamma or scintillation counter.

-

-

Data Analysis: Competition binding data are analyzed using non-linear regression to fit a one-site model, yielding an IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, confirming its functional activity.

-

Objective: To determine the functional potency (IC50 or pA2/Kb) of an antagonist.

-

Materials:

-

Whole Cells: CHO or HEK-293 cells stably expressing the A3AR.[13]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Agonist: A potent A3AR agonist such as Cl-IB-MECA or IB-MECA.[13][14]

-

Test Compounds: Antagonists of interest.

-

-

Procedure:

-

Cells are pre-incubated with the antagonist at various concentrations for 15-30 minutes.[15]

-

A fixed concentration of agonist is added, followed immediately by forskolin to stimulate cAMP production.

-

The incubation continues for another 15-30 minutes.[15]

-

The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The ability of the antagonist to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP levels is plotted. For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of increasing fixed concentrations of the antagonist. A linear Schild plot with a slope of 1 indicates competitive antagonism, and the pA2 value (the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response) is determined.[13]

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation following receptor stimulation and its blockade by an antagonist.

-

Objective: To confirm that the antagonist blocks the agonist-induced activation of G proteins coupled to the A3AR.

-

Materials:

-

Procedure:

-

Membranes are pre-incubated with the antagonist and GDP.[10]

-

The agonist is added to stimulate the receptor.

-

[³⁵S]GTPγS is added to the mixture, which then binds to the activated Gα subunit.

-

The incubation is carried out at 30°C for 30-60 minutes.[10]

-

The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

-

-

Data Analysis: Data are expressed as the percentage of agonist-stimulated [³⁵S]GTPγS binding. The antagonist's ability to reduce this stimulation is used to calculate an IC50 value.

Conclusion

The pharmacological profiling of selective A3 adenosine receptor antagonists is a multi-step process requiring a combination of binding and functional assays. The data clearly indicate that while numerous potent and selective human A3AR antagonists have been developed, their translation to preclinical rodent models is often hindered by significant species-dependent differences in affinity.[9][11] Compounds such as DPTN and MRS1523 have emerged as valuable tools due to their activity across human, mouse, and rat species.[9] A thorough characterization, including determination of affinity, functional potency, mechanism of action, and cross-species activity, is essential for the successful development of A3AR antagonists as both research probes and potential therapeutic agents.

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. innoprot.com [innoprot.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Genetic Variants of the A3 Adenosine Receptor: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor encoded by the ADORA3 gene, has emerged as a significant therapeutic target for a multitude of pathological conditions, including cancer, inflammation, and cardiovascular diseases.[1][2] Genetic variations within the ADORA3 gene can alter receptor expression, ligand binding, and signal transduction, thereby influencing disease susceptibility and response to therapeutic interventions. This technical guide provides a comprehensive overview of known genetic variants of the A3AR, detailing their functional consequences and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of A3AR pharmacology and therapeutics.

Introduction to the A3 Adenosine Receptor

The A3 adenosine receptor is a member of the P1 subfamily of purinergic receptors and is activated by the endogenous nucleoside adenosine.[3] The human ADORA3 gene is located on chromosome 1p13.2 and comprises two exons separated by an intron.[3][4] A3AR predominantly couples to Gαi/o and Gαq proteins.[1] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gαq activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[1] Downstream of these initial events, A3AR activation modulates several important signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1]

The expression of A3AR is relatively low in most normal tissues but is significantly upregulated in inflammatory and cancerous cells, making it an attractive target for selective drug development. A number of selective A3AR agonists and antagonists are currently in various stages of preclinical and clinical development.

Genetic Variants of the A3 Adenosine Receptor

Genetic variations in the ADORA3 gene, including single nucleotide polymorphisms (SNPs) and site-directed mutations, can have significant impacts on receptor function. These variants can alter ligand binding affinity, agonist potency and efficacy, and downstream signaling.

Site-Directed Mutants

Site-directed mutagenesis has been instrumental in elucidating the roles of specific amino acid residues in A3AR function. The following table summarizes the quantitative data for several well-characterized A3AR mutants.

| Variant | Location | Agonist/Radioligand | Kd (nM) | EC50 (nM) for PLC Activation | Basal cAMP (% of WT) | Reference |

| Wild-Type | - | [125I]I-AB-MECA | 0.55 - 2.0 | 951 (Cl-IB-MECA) | 100 | [1] |

| N30A | TM1 | [125I]I-AB-MECA | Decreased Affinity | - | - | [1] |

| C88F | TM3 | [125I]I-AB-MECA | Decreased Affinity | >10-fold less potent | - | [1] |

| R108A | DRY motif (TM3) | [125I]I-AB-MECA | 0.55 - 2.0 | Enhanced Potency | Significantly lower than WT | [1] |

| R108K | DRY motif (TM3) | [125I]I-AB-MECA | 0.55 - 2.0 | - | Significantly lower than WT | [1] |

| A229E | TM6 | [125I]I-AB-MECA | - | Enhanced Potency | Significantly lower than WT | [1] |

| Y282F | TM7 | [125I]I-AB-MECA | Decreased Affinity | >10-fold less potent | - | [1] |

Naturally Occurring Variants

Several naturally occurring polymorphisms in the ADORA3 gene have been identified and associated with various human conditions. However, detailed quantitative data on ligand binding and agonist potency for these variants are less readily available in the literature.

-

ht1 Haplotype (-1050T/-564C): This haplotype in the promoter region of the ADORA3 gene has been significantly associated with aspirin-induced urticaria.[1] Functional studies using luciferase reporter assays have demonstrated that the ht1 haplotype is a "high-transcript" haplotype, leading to increased A3AR expression.[1] This increased receptor expression may contribute to the cutaneous hypersensitivity reactions observed in affected individuals.

-

Leu90Val and Val171Ile: These rare coding variants have been identified in individuals with Autism Spectrum Disorder (ASD). In vitro functional analyses of the Leu90Val variant revealed elevated basal cGMP levels compared to the wild-type receptor. This suggests that this variant may lead to constitutive or enhanced signaling through a cGMP-mediated pathway, potentially impacting serotonergic neurotransmission, which is known to be regulated by A3AR.

-

rs1544223: This polymorphism has been associated with an increased risk of chronic heart failure. Functional studies have shown that the risk-associated allele of rs1544223 leads to decreased transcriptional activity of the ADORA3 gene, resulting in lower mRNA levels. Reduced A3AR expression in cardiac tissue could impair the cardioprotective signaling pathways normally activated by the receptor.

Signaling Pathways of the A3 Adenosine Receptor

The A3AR signals through multiple G protein-dependent and -independent pathways, leading to a diverse range of cellular responses. The following diagrams illustrate the key signaling cascades initiated by A3AR activation.

Experimental Protocols

This section provides detailed methodologies for the characterization of A3AR variants.

Site-Directed Mutagenesis of the ADORA3 Gene

This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.

Materials:

-

Plasmid DNA containing the wild-type human ADORA3 gene

-

Mutagenic primers (forward and reverse)

-

PfuTurbo DNA polymerase and 10x reaction buffer

-

dNTP mix

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

PCR Amplification:

-

Set up the PCR reaction as follows:

-

5 µL of 10x reaction buffer

-

1 µL of dNTP mix

-

125 ng of forward primer

-

125 ng of reverse primer

-

50 ng of plasmid DNA template

-

1 µL of PfuTurbo DNA polymerase

-

Add ddH2O to a final volume of 50 µL.

-

-

Perform PCR using the following cycling conditions:

-

Initial denaturation: 95°C for 30 seconds

-

18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes.

-

-

-

DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated plasmid DNA.

-

Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells according to the manufacturer's protocol.

-

Plating and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C. Select individual colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Cell Culture and Transfection

HEK-293 or CHO cells are commonly used for the expression of A3AR variants.

Materials:

-

HEK-293 or CHO cells

-

DMEM or Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Plasmid DNA encoding the A3AR variant

-

Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)

-

Opti-MEM I Reduced Serum Medium

Procedure (for HEK-293 cells in a 6-well plate):

-

One day before transfection, seed 5 x 10^5 cells per well in 2 mL of complete growth medium.

-

On the day of transfection, dilute 2 µg of plasmid DNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 500 µL of DNA-lipid complexes to the well containing the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with functional assays.

Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of compounds for A3AR variants.

Materials:

-

Cell membranes from transfected cells expressing the A3AR variant

-

Radioligand (e.g., [125I]I-AB-MECA)

-

Unlabeled competitor compounds

-

Binding buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Harvest transfected cells, wash with PBS, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding, e.g., 10 µM NECA)

-

50 µL of competitor compound at various concentrations

-

50 µL of radioligand (at a concentration near its Kd)

-

50 µL of cell membrane preparation (20-40 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of the competitor compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of A3AR agonists to inhibit forskolin-stimulated cAMP production.

Materials:

-

Transfected cells expressing the A3AR variant

-

A3AR agonist

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or GloSensor™ cAMP Assay)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

Procedure (using a LANCE Ultra cAMP Kit):

-

Seed transfected cells in a 384-well white plate at a density of 2,000-5,000 cells per well and incubate overnight.

-

Aspirate the culture medium and add 5 µL of agonist at various concentrations diluted in stimulation buffer.

-

Add 5 µL of forskolin at a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).

-

Incubate at room temperature for 30 minutes.

-

Add 5 µL of Eu-cAMP tracer and 5 µL of ULight™-anti-cAMP antibody from the kit.

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each agonist concentration. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the ERK1/2 signaling pathway upon A3AR stimulation.

Materials:

-

Transfected cells expressing the A3AR variant

-

A3AR agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed transfected cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with the A3AR agonist at various concentrations for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

Conclusion

The study of A3 adenosine receptor genetic variants is crucial for understanding the role of this receptor in health and disease and for the development of personalized medicine. This technical guide provides a summary of the known functional consequences of A3AR variants and detailed protocols for their characterization. It is anticipated that this information will be a valuable resource for researchers in the field of purinergic signaling and drug discovery. Further research is warranted to identify and functionally characterize additional A3AR variants and to elucidate their precise impact on cellular signaling and human pathophysiology.

References

- 1. ADORA3 adenosine A3 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor (ADORA3) Chicken anti-Human Polyclonal (N-Terminus) Antibody [labomics.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to A3 Adenosine Receptor Expression and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the A3 adenosine (B11128) receptor (A3AR), a critical G protein-coupled receptor implicated in a wide range of physiological and pathophysiological processes. This document details its expression across various tissues, the intricate signaling pathways it governs, and the experimental protocols essential for its study.

A3 Adenosine Receptor Expression in Human Tissues

The A3 adenosine receptor exhibits a distinct and varied expression pattern across different human tissues, with notable enrichment in specific cell types. Understanding this distribution is paramount for elucidating its biological functions and for the development of targeted therapeutics.

Messenger RNA (mRNA) Expression

Quantitative analysis of mRNA levels provides a valuable measure of gene expression and potential for protein translation. The following table summarizes the normalized mRNA expression of the A3AR gene (ADORA3) in various human tissues, presented as normalized Transcripts Per Million (nTPM). This data is a consensus from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, offering a standardized view of transcript abundance.

| Tissue Category | Tissue | nTPM |

| Immune System | Whole Blood | 4.8 |

| Spleen | 1.5 | |

| Bone Marrow | 1.2 | |

| Lymph Node | 0.8 | |

| Nervous System | Spinal Cord | 12.4 |

| Brain (various regions) | Low to moderate | |

| Reproductive | Testis | High |

| Respiratory | Lung | High[1] |

| Urinary | Bladder | Moderate |

| Kidney | Low[1] | |

| Digestive | Liver | High[2] |

| Small Intestine | Low | |

| Cardiovascular | Heart | Low[1] |

| Adipose Tissue | Adipose Tissue | Moderate |

Data sourced from the Human Protein Atlas. nTPM values represent a normalized measure of transcript abundance.

Protein Expression

While mRNA levels indicate the potential for protein expression, direct measurement of the A3AR protein provides a more direct insight into its functional presence in tissues. Radioligand binding assays are a key technique for quantifying receptor density (Bmax).

| Tissue/Cell Type | Bmax (fmol/mg protein) | Radioligand | Reference |

| Human Resting Lymphocytes | 125 ± 15 | [3H]MRE 3008F20 | [3] |

| Human Activated Lymphocytes | 225 ± 23 | [3H]MRE 3008F20 | [3] |

| CHO cells expressing hA3AR | 297 | [3H]MRE 3008F20 | [4] |

Note: There is significant inter-species variation in A3AR expression levels. For instance, in rats, high levels of A3AR mRNA are found in the testes and mast cells, while other tissues, including the cardiovascular system, show low levels.[5] In humans, the lungs and liver express high amounts of A3AR mRNA, with lower levels in the aorta and brain.[5]

Furthermore, A3AR expression is often upregulated in pathological conditions. Notably, various cancer cells, including those in astrocytoma, melanoma, lymphoma, sarcoma, glioblastoma, and carcinomas of the colon, liver, pancreas, prostate, thyroid, lung, breast, and kidney, exhibit high A3AR expression.[4] Similarly, inflammatory cells such as neutrophils, eosinophils, mast cells, monocytes, macrophages, dendritic cells, and lymphocytes show high expression of A3AR.[4] This differential expression in diseased versus normal tissues makes A3AR an attractive therapeutic target.[6][7]

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[5][8] Upon agonist binding, it primarily couples to inhibitory G proteins (Gαi/o) and, in some cellular contexts, to Gq proteins, initiating a cascade of intracellular signaling events that modulate cellular function.[5][9][10][11]

Gαi-Coupled Signaling Cascade

The canonical signaling pathway for A3AR involves its interaction with Gαi proteins.[5][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][10] The reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets.[5][12]

Beyond cAMP modulation, the Gαi pathway also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[5][13] Additionally, A3AR activation can stimulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[5]

Gαq-Coupled Signaling Cascade

In certain cell types, the A3AR can also couple to Gαq proteins.[9][10] This interaction activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[10]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades initiated by A3AR activation.

Caption: A3AR Gαi and Gαq signaling pathways.

Experimental Protocols

Accurate and reproducible quantification of A3AR expression and function is crucial for research and drug development. This section provides detailed methodologies for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for A3AR mRNA Expression

This protocol outlines the steps for quantifying A3AR mRNA levels from tissue or cell samples.

1. RNA Isolation:

-

Homogenize 50-100 mg of tissue or 0.5-1x10⁷ cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).[14]

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. DNase Treatment and Reverse Transcription:

-

Treat 1-4 µg of total RNA with RNase-free DNase I to remove any contaminating genomic DNA.[15]

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamer or oligo(dT) primers.[14][15]

-

The reaction is typically carried out at 42°C for 50 minutes, followed by enzyme inactivation at 70-72°C for 10-15 minutes.[14][15]

3. qPCR Reaction Setup:

-

Prepare a master mix containing 1X SYBR® Green PCR Master Mix, 150-300 nM of forward and reverse primers for the human ADORA3 gene, and nuclease-free water.[15]

-

Add 25 ng of template cDNA to each well of a 384-well optical reaction plate.[15]

-

Run each sample in triplicate.[15]

-

Include a no-template control to check for contamination.

4. Thermal Cycling and Data Analysis:

-

Use a two-step thermal cycling protocol: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[14]

-

Generate a standard curve using a serial dilution of a known template to determine amplification efficiency.

-

Quantify relative A3AR mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

Caption: Workflow for quantifying A3AR mRNA expression by qPCR.

Western Blotting for A3AR Protein Detection

This protocol describes the detection and semi-quantification of A3AR protein in cell or tissue lysates.

1. Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.[16]

-

For tissues, homogenize in lysis buffer on ice.

-

Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[16][17]

-

Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).[16][17]

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[16]

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[18]

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[16]

-

Incubate the membrane with a primary antibody specific to the A3 adenosine receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][17]

-

Wash the membrane three times for 5-10 minutes each with TBST.[17]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.[16][17]

-

Wash the membrane again three times for 5-10 minutes each with TBST.[17]

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[17]

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[16]

-

Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Caption: Experimental workflow for Western blotting of A3AR.

Immunohistochemistry (IHC) for A3AR Localization

This protocol allows for the visualization of A3AR protein expression and localization within tissue sections.

1. Tissue Preparation:

-

Fix freshly dissected tissue in 10% neutral buffered formalin for 4-24 hours.[19]

-

Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.[20][21]

-

Embed the tissue in paraffin (B1166041) wax and section at 5-8 µm thickness.[20]

-

Mount sections on positively charged glass slides.[21]

2. Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene (2-3 changes, 5-10 minutes each).[20][22]

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to water.[21][22]

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval to unmask the antigenic sites. A common method is to incubate slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.[20][22]

-

Allow slides to cool to room temperature.[20]

4. Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-30 minutes.[20][23]

-

Block non-specific binding with a protein block or normal serum from the secondary antibody host species for 30 minutes.[19][23]

-

Incubate with the primary anti-A3AR antibody (diluted in antibody diluent) overnight at 4°C.[23]

-

Wash with PBS or TBS.

-

Apply a biotinylated secondary antibody for 30 minutes, followed by an avidin-biotin-enzyme complex (e.g., HRP) for 30 minutes.[19][23]

-

Develop the signal with a suitable chromogen substrate (e.g., DAB).[20][22]

5. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize nuclei.[20][21]

-

Dehydrate the sections through graded ethanol and clear in xylene.[20][21]

-

Observe under a light microscope.

Radioligand Binding Assay for A3AR Quantification

This protocol is used to determine the density (Bmax) and affinity (Kd) of A3AR in a given sample.

1. Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[24]

-

Centrifuge the homogenate at 1,000 x g for 3-5 minutes to remove nuclei and large debris.[24]

-

Pellet the membranes from the supernatant by centrifugation at 20,000-40,000 x g for 10-20 minutes at 4°C.[24]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[24]

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Saturation Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

-

To each well, add a fixed amount of membrane protein (e.g., 20-100 µg).[24][25]

-

Add increasing concentrations of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA).[25]

-

For non-specific binding wells, add a high concentration of a non-labeled A3AR ligand (e.g., 10 µM NECA) to displace the radioligand from the receptors.[25]

-

Incubate the plate at 25-30°C for 60-90 minutes to reach equilibrium.[24][25]

3. Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[24]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[24]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus radioligand concentration and fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.[26]

This guide provides a foundational understanding of A3 adenosine receptor expression and signaling, along with detailed protocols for its investigation. The provided information is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in their efforts to further unravel the complexities of A3AR and its potential as a therapeutic target.

References

- 1. Anti-Adenosine A3 Receptor Antibody, extracellular (a.a. 154-168) | AB1590P [merckmillipore.com]

- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of A3 adenosine receptors in human lymphocytes: up-regulation in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]

- 6. The A3 adenosine receptor is highly expressed in tumor versus normal cells: potential target for tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. canfite.com [canfite.com]

- 8. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. stackscientific.nd.edu [stackscientific.nd.edu]

- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. origene.com [origene.com]

- 18. nacalai.com [nacalai.com]

- 19. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 21. bosterbio.com [bosterbio.com]

- 22. origene.com [origene.com]

- 23. Hide and seek: a comparative autoradiographic in vitro investigation of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The A3 Adenosine Receptor: A Comprehensive Technical Guide to its Physiological Roles and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a critical and often multifaceted role in a wide array of physiological and pathophysiological processes. As a member of the purinergic signaling family, it is activated by the endogenous nucleoside adenosine, which is released in response to metabolic stress and cellular injury. The A3AR is distinguished from other adenosine receptor subtypes (A1, A2A, and A2B) by its unique pharmacological profile and its often dualistic functions in various cellular contexts.[1][2] This technical guide provides an in-depth exploration of the A3AR's physiological roles, its intricate signaling pathways, and the experimental methodologies used to investigate its function.

The A3AR is encoded by the ADORA3 gene and is characterized by its coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] However, its signaling repertoire is far more complex, involving the activation of phospholipase C (PLC), modulation of mitogen-activated protein kinase (MAPK) cascades, and regulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][4] These signaling events translate into a diverse range of cellular responses, including cardioprotection, modulation of inflammation, induction of apoptosis in cancer cells, and regulation of neuronal activity.

A hallmark of the A3AR is its differential expression and function in normal versus pathological tissues. It is often overexpressed in inflammatory and cancer cells, making it an attractive target for therapeutic intervention.[1][5] This guide will delve into the quantitative aspects of A3AR pharmacology, present detailed experimental protocols for its study, and provide visual representations of its signaling networks to facilitate a deeper understanding of this enigmatic and therapeutically promising receptor.

Physiological Roles of the A3 Adenosine Receptor

The A3AR is implicated in a variety of physiological processes, with its role being particularly prominent in the cardiovascular system, the immune system, the central nervous system, and in the context of cancer.

Cardiovascular System

In the cardiovascular system, the A3AR is primarily recognized for its potent cardioprotective effects against ischemic injury.[3] Activation of the A3AR before or during an ischemic event has been shown to reduce infarct size and improve cardiac function upon reperfusion. This protection is mediated through several mechanisms, including the preservation of mitochondrial function and the inhibition of apoptosis in cardiomyocytes.[3]

Immune System and Inflammation

The role of the A3AR in the immune system is complex, exhibiting both pro- and anti-inflammatory effects depending on the cellular context and the nature of the inflammatory stimulus.[3][6] In rodent mast cells, A3AR activation can lead to degranulation and the release of pro-inflammatory mediators.[3] Conversely, in human immune cells and in various models of inflammatory diseases, A3AR agonists have demonstrated significant anti-inflammatory properties.[7] This is largely attributed to the inhibition of pro-inflammatory cytokine production, such as TNF-α and interleukins, through the modulation of the NF-κB signaling pathway.[8]

Cancer

The A3AR has emerged as a promising target in oncology due to its high expression in various tumor types compared to normal tissues.[1][5] Activation of the A3AR has been shown to induce apoptosis and inhibit the proliferation of cancer cells from various origins, including colon, breast, and melanoma.[1][9] This anti-cancer effect is mediated by the downregulation of key survival pathways, including the Wnt and NF-κB signaling cascades.[1] Notably, A3AR agonists appear to have a differential effect on normal and cancerous cells, inhibiting the growth of the latter while potentially stimulating the proliferation of normal cells, such as those in the bone marrow.[10][11][12]

Central Nervous System

In the central nervous system, the A3AR is involved in both neuroprotection and the modulation of neuronal activity. Its activation has been shown to offer protection against ischemic brain injury. The receptor's role in neurotransmission is complex, with evidence suggesting it can modulate the release of various neurotransmitters.

A3AR Signaling Pathways

The physiological effects of the A3AR are orchestrated through a network of intracellular signaling pathways. The primary signaling cascade involves its coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, the A3AR can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][13]

Downstream of these initial events, the A3AR modulates several key signaling modules:

-

PI3K/Akt Pathway: Activation of the A3AR can lead to the stimulation of the PI3K/Akt pathway, which is a crucial mediator of cell survival and proliferation.[3]

-

MAPK Pathways: The A3AR can activate various MAPK pathways, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. The specific MAPK cascade activated can vary depending on the cell type and stimulus, leading to diverse cellular outcomes.[3][4]

-

NF-κB Pathway: The A3AR is a significant modulator of the NF-κB pathway, a central regulator of inflammation and cell survival. In many inflammatory and cancer contexts, A3AR activation leads to the inhibition of NF-κB activity.[1][8]

A3AR Canonical Signaling Pathways

The Dual Role of A3AR in Physiological Processes

A striking feature of the A3AR is its ability to mediate opposing effects, such as being both pro- and anti-inflammatory, or pro- and anti-proliferative. This duality is likely dependent on several factors, including the concentration of adenosine, the specific cellular context, the expression levels of the receptor, and the differential engagement of downstream signaling pathways.

Context-Dependent Dual Roles of A3AR

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected A3AR agonists and antagonists. These values are critical for the design and interpretation of experiments targeting the A3AR.

Table 1: Binding Affinities (Ki) of A3AR Agonists

| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Reference |

| Adenosine | ~15000 | - | [14] |

| IB-MECA | 1.8 | - | [15] |

| Cl-IB-MECA | 1.4 | - | [15] |

| 2-Chloro-N6-phenylethylAdo | 0.024 | - | [15] |

Table 2: Functional Potencies (EC50/IC50) of A3AR Agonists

| Compound | Assay | Human A3AR EC50 (nM) | Reference |

| Cl-IB-MECA | cAMP accumulation | 14 | [15] |

Table 3: Binding Affinities (Ki) of A3AR Antagonists

| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Reference |

| MRS1220 | 0.65 | >10000 | [16] |

| MRS1191 | 31 | 1420 | [16] |

Table 4: Functional Potencies (IC50) of A3AR Antagonists

| Compound | Assay | Human A3AR IC50 (nM) | Reference |

| MRS1220 | cAMP accumulation | 1.7 (Kb) | [13] |

| MRS1191 | cAMP accumulation | 92 (Kb) | [13] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A3AR.

Radioligand Binding Assay Workflow

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[17]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[17]

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, the radioligand (e.g., [125I]I-AB-MECA at a concentration near its Kd), and varying concentrations of the unlabeled test compound.[17][18]

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]

-

To determine non-specific binding, include wells with a high concentration of a known A3AR ligand.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.[19]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

cAMP Functional Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the effect of A3AR activation on intracellular cAMP levels.

cAMP HTRF Assay Workflow

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the A3AR into a 384-well plate and culture overnight.[20]

-

-

Cell Stimulation:

-